molecular formula C22H25ClFN5O2 B12410474 Hpk1-IN-21

Hpk1-IN-21

Cat. No.: B12410474
M. Wt: 445.9 g/mol
InChI Key: GZQHHAHIJAPECC-VXKWHMMOSA-N
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Description

Hematopoietic progenitor kinase 1 inhibitor 21 (Hpk1-IN-21) is a highly selective inhibitor of hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hematopoietic progenitor kinase 1 inhibitor 21 involves structure-based drug design and optimization. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of amines with carboxylic acids, followed by cyclization and functional group modifications . Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of hematopoietic progenitor kinase 1 inhibitor 21 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hematopoietic progenitor kinase 1 inhibitor 21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Cancer Immunotherapy

Hpk1-IN-21 has been investigated for its potential to enhance anti-tumor immunity. Studies have demonstrated that inhibition of HPK1 can lead to improved function of CD8+ T cells against tumor antigens. For instance, research indicated that the use of this compound in combination with anti-PD-1 therapy resulted in significant tumor regression in murine models, showcasing its potential as an immunotherapeutic agent .

Enhancing T Cell Responses

The compound has been shown to increase the efficacy of T cell-mediated cytotoxicity in non-Hodgkin lymphoma models. In experiments where HPK1 was knocked down or inhibited using this compound, researchers observed enhanced CD8+ T cell activity, leading to increased expression of pro-apoptotic markers and improved immune responses against tumors .

Synergistic Effects with Other Therapies

Research highlighted that this compound exhibits synergistic effects when combined with other immunotherapeutic agents. In particular, its combination with anti-PD-1 therapy resulted in enhanced tumor growth inhibition compared to monotherapy approaches. This synergy is attributed to the dual action of promoting T cell activation while simultaneously blocking inhibitory pathways .

Table 1: Summary of Efficacy Studies with this compound

Study ReferenceTumor ModelTreatment RegimenOutcome
CT26 (Colorectal)This compound + Anti-PD-194.3% Tumor Growth Inhibition
MC38 (Colorectal)This compound + Anti-PD-183.3% Tumor Growth Inhibition
Non-Hodgkin LymphomaHPK1 knockdown + Anti-PD-1Enhanced CD8+ T cell activity

Case Study 1: Non-Hodgkin Lymphoma

In a study involving BJAB and WSU-DLCL2 cell lines, the application of this compound led to significant reductions in tumor cell proliferation and increased apoptosis markers such as Bax and p53. The treatment also resulted in enhanced PD-L1 expression, suggesting a mechanism for overcoming immune evasion in tumors .

Case Study 2: Colorectal Cancer Models

In murine models of colorectal cancer, administration of this compound demonstrated substantial anti-tumor activity when used alongside anti-PD-1 antibodies. The findings suggested that the compound not only inhibits tumor growth but also modifies the tumor microenvironment to favor T cell infiltration and activity .

Mechanism of Action

Hematopoietic progenitor kinase 1 inhibitor 21 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, enhancing T cell activation and proliferation. The compound increases the avidity of the T cell receptor to recognize antigens and boosts cytokine production, leading to improved immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hematopoietic progenitor kinase 1 inhibitor 21 is unique due to its high selectivity and potency, which allows for effective inhibition of hematopoietic progenitor kinase 1 without off-target effects. This selectivity enhances its therapeutic potential and reduces the risk of adverse effects compared to other inhibitors .

Biological Activity

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T cells. The compound Hpk1-IN-21 is a small molecule inhibitor designed to target HPK1, and its biological activity has been the subject of recent research due to its potential implications in cancer immunotherapy.

HPK1 functions as a negative regulator of T-cell activation. It inhibits various signaling pathways essential for T-cell proliferation and cytokine production. The inhibition of HPK1 can enhance T-cell responses against tumors by decreasing the threshold for T-cell receptor (TCR) signaling. This compound specifically disrupts the kinase activity of HPK1, thereby promoting T-cell activation and enhancing antitumor immunity. Studies have shown that HPK1-deficient mice exhibit increased T-cell proliferation and enhanced immune responses in tumor models, suggesting that inhibitors like this compound could have significant therapeutic benefits .

Research Findings

In Vitro Studies:

  • Kinase Inhibition Assays: this compound has been evaluated for its potency against HPK1 through various kinase inhibition assays. The compound demonstrated an IC50 value significantly lower than 20 μM, indicating strong inhibitory activity .
  • Cell Proliferation Assays: In vitro studies using human T cells showed that treatment with this compound led to increased proliferation and cytokine production compared to untreated controls. This suggests that the compound effectively enhances T-cell functionality by inhibiting HPK1 .

In Vivo Studies:

  • Tumor Models: In syngeneic tumor models (e.g., MC38 colon carcinoma), administration of this compound resulted in reduced tumor growth and improved survival rates in treated mice compared to controls. The enhanced antitumor response was attributed to increased T-cell activity and reduced immunosuppression .
  • Combination Therapies: Preliminary studies indicate that combining this compound with other immunotherapies, such as anti-PD-L1 antibodies, may yield synergistic effects, further enhancing antitumor immunity .

Data Table: Summary of Biological Activity

Study TypeModel/AssayResult SummaryReference
In VitroHuman T CellsIncreased proliferation and cytokine production
In VitroKinase Inhibition AssayIC50 < 20 μM
In VivoMC38 Tumor ModelReduced tumor growth; improved survival
Combination TherapyAnti-PD-L1 + this compoundSynergistic enhancement of antitumor immunity

Case Studies

Case Study 1: Enhanced Antitumor Immunity
In a study involving mice with established tumors, treatment with this compound led to a significant increase in CD8+ T cell infiltration into the tumor microenvironment. This was associated with higher levels of pro-inflammatory cytokines such as IFN-γ and TNF-α, demonstrating the compound's ability to boost antitumor immune responses .

Case Study 2: Combination with Checkpoint Inhibitors
A separate investigation explored the effects of this compound in conjunction with checkpoint inhibitors. Mice receiving both treatments exhibited markedly improved tumor regression compared to those receiving either agent alone. This highlights the potential for this compound to enhance the efficacy of existing immunotherapeutic strategies .

Properties

Molecular Formula

C22H25ClFN5O2

Molecular Weight

445.9 g/mol

IUPAC Name

(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide

InChI

InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1

InChI Key

GZQHHAHIJAPECC-VXKWHMMOSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N

Canonical SMILES

CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N

Origin of Product

United States

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